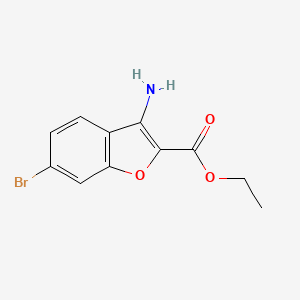

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYNCRLFMCJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726335 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887250-14-8 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nucleophilic amino group, a versatile bromo-substituent amenable to cross-coupling, and an ester moiety for further modification—positions it as a high-value building block for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, validated synthetic protocols, and an exploration of its reactivity. Furthermore, we delve into its current and potential applications, particularly in the development of novel therapeutics, underpinned by its role as a privileged benzofuran scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to a Privileged Scaffold

The Benzofuran Core in Modern Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions (such as π-stacking and hydrogen bonding) make it an ideal scaffold for designing molecules with specific biological targets. Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The inherent versatility of the benzofuran ring system allows for strategic functionalization, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

Profile of this compound

This compound emerges as a particularly strategic intermediate. The molecule's design incorporates three key functional groups that can be addressed with high chemical selectivity:

-

The 3-Amino Group: A potent nucleophile and hydrogen bond donor, critical for forming derivatives such as amides and sulfonamides or for participating in cyclization reactions.

-

The 6-Bromo Substituent: A versatile handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.

-

The 2-Carboxylate Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a gateway to a host of other functional groups.

This trifecta of reactivity makes it a powerful platform for constructing libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.[4][5][6]

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Core Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | ChemicalBook[7] |

| CAS Number | 887250-14-8 | ChemicalBook[7][8] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | NIH[9] |

| Molecular Weight | 284.11 g/mol | NIH[9] |

| Canonical SMILES | CCOC(=O)C1=C(N)OC2=CC(=CC=C21)Br | N/A |

| InChI Key | Varies by source | N/A |

Physical Properties

The compound is typically supplied as a solid, and its physical state dictates appropriate handling and storage procedures.

| Property | Value | Source |

| Appearance | Solid | N/A |

| Melting Point | Data not available for 6-bromo isomer. The related 5-bromo isomer melts at 154–156 °C.[9] The non-brominated parent compound melts at 77-81 °C. | N/A |

| Boiling Point | Not available (likely decomposes) | N/A |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and moderately soluble in ethyl acetate and dichloromethane. | Inferred from typical benzofuran properties |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While a full dataset for the 6-bromo isomer is not publicly available, the expected spectral characteristics can be inferred from closely related analogs and foundational principles.[10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl ester group. In the aromatic region, the protons on the benzofuran ring would exhibit a distinct splitting pattern. The H7 proton would likely appear as a doublet, coupled to H5. The H5 proton would appear as a doublet of doublets, coupled to H7 and H4. The H4 proton would appear as a doublet, coupled to H5. The amino (-NH₂) protons would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 11 distinct carbon signals. Key signals would include the carbonyl carbon of the ester at ~160-165 ppm, aromatic carbons between 110-155 ppm (with the carbon bearing the bromine, C6, being shifted), and two aliphatic signals for the ethyl group.[10]

-

IR (Infrared Spectroscopy): The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (~1700-1720 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of roughly equal intensity, which is the signature of a molecule containing one bromine atom. The base peak would correspond to the most stable fragment.

Synthesis and Mechanistic Insights

The construction of the 3-aminobenzofuran scaffold is a well-established process in organic chemistry, typically involving the cyclization of a suitably substituted phenol.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the furan ring to reveal two key precursors: a substituted salicylonitrile and an α-haloacetate ester. This is a classic approach to benzofuran synthesis.

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol

The synthesis proceeds via an initial O-alkylation of a substituted 2-hydroxybenzonitrile, followed by a base-mediated intramolecular cyclization (Thorpe-Ziegler reaction). This protocol is adapted from a procedure for the analogous 5-bromo isomer.[9]

Step 1: O-Alkylation of 4-Bromo-2-hydroxybenzonitrile

-

To a solution of 4-bromo-2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone, add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile. DMF is an excellent solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide more reactive.

-

-

Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature, pour into ice water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ether intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude ether from the previous step in a suitable solvent like ethanol or DMF.

-

Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), at room temperature or with gentle heating.

-

Causality: The strong base deprotonates the α-carbon (adjacent to both the nitrile and the ester groups), generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to cyclization.

-

-

Upon completion, the reaction is quenched with water or a mild acid. The resulting this compound often precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Caption: General workflow for the synthesis protocol.

Chemical Reactivity and Derivatization Potential

The strategic placement of the three functional groups allows for a wide range of selective chemical transformations.

Overview of Reactivity Hotspots

Caption: Key reactivity sites on the molecule. (Note: Placeholder image used for structure).

-

Position 3 (Amino Group): The primary amine is a strong nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and reacts with sulfonyl chlorides to produce sulfonamides.

-

Position 6 (Bromo Group): This site is ideal for palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of carbon-carbon (Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, which is a cornerstone of modern library synthesis.

-

Position 2 (Ester Group): The ethyl ester can be saponified under basic conditions to yield the corresponding carboxylic acid, a key intermediate for forming amides via peptide coupling reagents (e.g., HBTU, EDC).[1] Alternatively, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery

The utility of this scaffold is best illustrated by its application in the development of biologically active agents. Benzofuran derivatives are actively being investigated for a multitude of diseases.[1][2]

Case Study: Multifunctional Agents for Alzheimer's Disease

Recent research has highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents for treating Alzheimer's disease.[4][5][6] These compounds have been designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a key feature of Alzheimer's pathology.[5]

Furthermore, certain derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a process that leads to the formation of senile plaques in the brain.[4][5] The ability to target multiple facets of the disease—cholinesterase activity and Aβ aggregation—makes these compounds highly promising lead structures for next-generation Alzheimer's therapies.[4][6] The 6-bromo substituent on the title compound provides a direct synthetic route to expand on these findings by introducing novel functionalities through cross-coupling.

Potential in Oncology and Anti-inflammatory Research

The benzofuran scaffold is also prevalent in compounds with potent anti-cancer and anti-inflammatory activities.[1][3] The ability to rapidly generate a diverse library of analogs from this compound makes it an excellent starting point for screening campaigns against kinases, proteases, and other targets relevant to oncology and inflammation.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

While a specific safety data sheet for the 6-bromo isomer is not widely available, data for the parent compound, Ethyl 3-aminobenzofuran-2-carboxylate, provides guidance.[12]

| Hazard Class | Classification | Pictogram |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) |

| Hazard Statement | H302: Harmful if swallowed | N/A |

Source: Aggregated GHS information for the parent compound.[12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. If dust is generated, use a dust mask (e.g., N95).[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid:

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Some suppliers recommend refrigerated storage.

-

Incompatibilities: Keep away from strong oxidizing agents.[14] The compound may be sensitive to light and air over long periods.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed platform for innovation. Its combination of a privileged heterocyclic core with three distinct and versatile functional groups provides chemists with a powerful tool for the efficient synthesis of novel and complex molecules. Its demonstrated relevance in the pursuit of treatments for neurodegenerative diseases like Alzheimer's underscores its significant potential. As synthetic methodologies continue to advance, the applications for this and related building blocks will undoubtedly expand, solidifying the role of the benzofuran scaffold in the future of medicine and materials science.

References

- ChemicalBook. (2025). ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate - Safety Data Sheet.

- Echemi. (n.d.). ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate Safety Data Sheets.

- ChemicalBook. (2025). ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8.

- Apollo Scientific. (2023). This compound.

- MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.

- CymitQuimica. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate.

- ChemicalBook. (n.d.). ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate(887250-14-8) 1 H NMR.

- PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate.

- NIH Public Access. (n.d.). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Thermo Fisher Scientific. (2021). Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions.

- Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate 97%.

- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

- Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate 97%.

- Royal Society of Chemistry. (n.d.). Supporting information.

- PubMed. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.

- PubMed Central. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.

- Chem-Impex. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate.

- ResearchGate. (2025). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.

- Royal Society of Chemistry. (2014). Supplementary Information.

- National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- ResearchGate. (2025). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.

- ResearchGate. (2025). Reactivity of Benzofuran Derivatives.

- MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.

- MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives.

- Cambridge Isotope Laboratories, Inc. (n.d.). Diethyl malonate (1,2,3-¹³C₃, 99%).

- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Sigma-Aldrich. (n.d.). Luminol 97%.

- ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, sclareolide, CAS Registry Number 564-20-5.

- Cambridge Isotope Laboratories, Inc. (n.d.). Benzoyl chloride (D₅, 99%).

- SpectraBase. (n.d.). N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide.

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines [mdpi.com]

- 11. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate(887250-14-8) 1H NMR [m.chemicalbook.com]

- 12. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Introduction

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a cornerstone of innovation, forming the core of numerous pharmacologically active agents.[1] The specific functionalization of this nucleus dictates its biological activity and physicochemical properties. Consequently, the unambiguous structural confirmation of novel benzofuran derivatives is a critical, non-negotiable step in the research and development pipeline.

This technical guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of a key heterocyclic intermediate: Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS 887250-14-8).[2] We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework that emphasizes the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Elucidation Workflow: A Multi-Technique Strategy

The determination of a novel molecular structure is akin to solving a complex puzzle. No single technique provides the complete picture; rather, we rely on the synergistic power of multiple analytical methods.[3][4] Our approach begins with determining the molecular formula and identifying functional groups, then proceeds to map the atomic connectivity through advanced NMR techniques, and finally, confirms the proposed structure via fragmentation analysis.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The Causality: Before attempting to assemble the structure, we must first know the elemental composition. HRMS provides an extremely precise mass measurement, allowing for the unambiguous determination of the molecular formula. This is the cornerstone upon which all subsequent analysis is built.

An ESI-HRMS analysis is performed in positive ion mode. The spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected m/z for [C₁₁H₁₁⁷⁹BrNO₃+H]⁺: 283.9971

-

Expected m/z for [C₁₁H₁₁⁸¹BrNO₃+H]⁺: 285.9951

From this formula, C₁₁H₁₀BrNO₃, we calculate the Degree of Unsaturation (DoU) : DoU = C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (10/2) - (1/2) + (1/2) = 7

This DoU of 7 immediately suggests a highly unsaturated system, consistent with a substituted benzene ring (DoU=4) and the fused furan ring system with a carbonyl group (DoU=3).

Infrared (IR) Spectroscopy

The Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] By probing the vibrational energies of bonds, we can quickly confirm the presence of key structural motifs suggested by the molecular formula.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

|---|---|---|

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) group present.[5] |

| 3100-3000 | C-H Aromatic Stretch | Presence of an aromatic ring. |

| 2980-2850 | C-H Aliphatic Stretch | Confirms the ethyl group (-CH₂CH₃). |

| ~1715 | C=O Ester Stretch | Strong absorption indicating the ethyl ester functionality.[6] |

| ~1620 | N-H Bending (Scissoring) | Further confirmation of the primary amine. |

| 1600, 1480 | C=C Aromatic Stretch | Confirms the benzene ring backbone. |

| ~1250 | C-O Ester Stretch | Asymmetric stretch, part of the ester signature. |

| ~820 | C-H Aromatic Bending | Out-of-plane bending can suggest substitution patterns. |

Core Structural Assembly: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] We will use a suite of experiments to build the carbon skeleton and place the substituents.

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The choice of DMSO-d₆ as a solvent is strategic, as it allows for the observation of exchangeable protons like those of the amine group.

Table 2: ¹H NMR Data and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 7.85 | d | 1.8 | 1H | H-7 | Doublet due to coupling with H-5. The downfield shift is influenced by the adjacent bromine at C-6. |

| 7.60 | d | 8.6 | 1H | H-4 | Doublet due to coupling with H-5. |

| 7.35 | dd | 8.6, 1.8 | 1H | H-5 | Doublet of doublets, coupling to both H-4 and H-7, confirming the 1,2,4-trisubstitution pattern on the benzene ring. |

| 6.10 | s (br) | - | 2H | -NH₂ | A broad singlet characteristic of exchangeable amine protons. |

| 4.30 | q | 7.1 | 2H | -OCH₂CH₃ | Quartet due to coupling with the three adjacent methyl protons. |

| 1.35 | t | 7.1 | 3H | -OCH₂CH₃ | Triplet due to coupling with the two adjacent methylene protons. This pattern is a classic signature of an ethyl group.[7] |

¹³C NMR and DEPT-135 Spectroscopy (125 MHz, DMSO-d₆)

The Causality: ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) do not appear in DEPT spectra.

Table 3: ¹³C NMR Data and Assignments

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| 162.5 | C | C=O | Ester carbonyl carbon, typical downfield shift. |

| 154.0 | C | C-7a | Quaternary carbon at the fusion of the two rings. |

| 145.0 | C | C-3 | Quaternary carbon bearing the amino group. |

| 128.5 | CH | C-5 | Aromatic methine carbon. |

| 125.0 | CH | C-7 | Aromatic methine carbon, deshielded by bromine. |

| 121.0 | C | C-3a | Quaternary carbon at the ring fusion. |

| 115.0 | C | C-6 | Quaternary carbon attached to bromine. |

| 112.5 | CH | C-4 | Aromatic methine carbon. |

| 108.0 | C | C-2 | Quaternary carbon bearing the ester group. |

| 60.5 | CH₂ | -OCH₂CH₃ | Methylene carbon of the ethyl ester (negative DEPT signal). |

| 14.5 | CH₃ | -OCH₂CH₃ | Methyl carbon of the ethyl ester (positive DEPT signal). |

2D NMR: Connecting the Pieces

The Causality: While 1D NMR identifies the fragments (ethyl group, aromatic system), 2D NMR experiments like COSY, HSQC, and especially HMBC are essential to connect these fragments into the final molecular structure.

-

COSY (¹H-¹H Correlation): Confirms the coupling network within the ethyl group (4.30 ppm ↔ 1.35 ppm) and the aromatic system (7.60 ppm ↔ 7.35 ppm ↔ 7.85 ppm).

-

HSQC (¹H-¹³C One-Bond Correlation): Unambiguously links each proton to its directly attached carbon, validating the assignments in Tables 2 and 3.

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for mapping the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations confirming the molecular structure.

Key HMBC Correlations and Their Significance:

-

H(-OCH₂) → C(=O) and C-2: This firmly connects the ethyl group to the rest of the molecule via the ester linkage at position 2.

-

H(-NH₂) → C-2 and C-3: This crucial correlation places the amino group at position 3, adjacent to the ester.

-

H-4 → C-5, C-3a, C-7a: These correlations lock the position of H-4 and confirm its relationship to the fused ring system.

-

H-7 → C-5, C-6, C-7a: This confirms the position of H-7 and, critically, its proximity to the bromine-bearing carbon (C-6) and the ring fusion carbon (C-7a).

Final Confirmation: Mass Spectrometry (MS) Fragmentation

The Causality: After assembling the structure with NMR, we use mass spectrometry to validate it. The molecule is fragmented in a predictable way, and the masses of these fragments serve as a final check on the proposed connectivity.[8][9]

The fragmentation pattern would be expected to show characteristic losses that align with the elucidated structure:

-

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da): A common fragmentation for ethyl esters, leading to an acylium ion.

-

Loss of ethylene (C₂H₄, 28 Da): Via McLafferty rearrangement from the ethyl ester.

-

Loss of carbon monoxide (CO, 28 Da): From the acylium ion.

-

Loss of a bromine radical (•Br, 79/81 Da): A diagnostic fragmentation for halogenated aromatic compounds.[8][9]

The presence of fragments corresponding to these losses provides strong corroborating evidence for the structure determined by NMR.

Conclusion

Appendix: Experimental Protocols

General: All solvents used were of spectroscopic grade. The sample was a solid, purified by column chromatography.

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a ~1 mg/mL solution of the compound in methanol.

-

Infuse the solution into an ESI-TOF mass spectrometer at a flow rate of 5 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, accumulating 16 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

DEPT-135, gCOSY, gHSQC, gHMBC: Acquire using standard instrument manufacturer pulse programs, optimizing parameters for the expected coupling constants. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).

References

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

-

Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

-

ResearchGate (2021). Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. Supporting Information for a relevant chemical synthesis. Royal Society of Chemistry. [Link]

-

Gao, C., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7729. [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Prashanth, T., et al. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Oriental Journal of Chemistry, 36(5). [Link]

-

MDPI (2012). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 17(10), 11956-11970. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2960. [Link]

-

University of Babylon. Infrared (IR) Spectroscopy. University of Babylon. [Link]

-

ResearchGate (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 3-amino-6-bromobenzofuran-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a substituted benzofuran, is a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics. The strategic placement of the amino, bromo, and ethyl carboxylate functionalities on the benzofuran scaffold makes it a versatile intermediate for generating diverse molecular libraries for drug screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 887250-14-8 | [2] |

| Molecular Formula | C₁₁H₁₀BrNO₃ | ChemicalBook |

| Molecular Weight | 284.11 g/mol | ChemicalBook |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Storage | 2-8°C | Apollo Scientific |

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established pathway for benzofuran ring formation. The following protocol is based on analogous syntheses of substituted aminobenzofurans.[3][4] The key starting material for this specific isomer is 4-bromo-2-hydroxybenzonitrile.

Step-by-Step Methodology

Step 1: O-Alkylation of 4-bromo-2-hydroxybenzonitrile

-

Reagents and Solvents:

-

4-bromo-2-hydroxybenzonitrile (1 equivalent)

-

Ethyl chloroacetate (1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-2-hydroxybenzonitrile in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is the intermediate, ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate.

-

Filter the solid, wash with water, and dry under vacuum.

-

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide ion of the starting material and ethyl chloroacetate. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the nucleophilic phenoxide. An excess of the base ensures complete deprotonation.

Step 2: Intramolecular Cyclization to form the Benzofuran Ring

-

Reagents and Solvents:

-

Ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate (from Step 1)

-

Sodium ethoxide (NaOEt) in ethanol (catalytic amount)

-

Ethanol

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide solution.

-

Reflux the reaction mixture for 1-2 hours. The cyclization reaction is typically rapid.

-

Monitor the formation of the product by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid).

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Causality Behind Experimental Choices: The strong base, sodium ethoxide, facilitates the intramolecular cyclization by deprotonating the α-carbon to the ester, which then attacks the nitrile carbon to form the furan ring. This type of reaction is a variation of the Thorpe-Ziegler cyclization.

Applications in Drug Development

The structural motifs present in this compound make it a highly valuable scaffold for the synthesis of biologically active molecules.

A Versatile Building Block

The amino group at the 3-position serves as a key handle for further chemical modifications. It can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. Similarly, the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The bromine atom at the 6-position offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups. This multi-functional nature allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminobenzofuran scaffold can mimic the hinge-binding interactions of the adenine region of ATP. The amino group can act as a hydrogen bond donor, a common feature in many kinase inhibitors. By elaborating on this core structure, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, the general structure of many type II CDK2 inhibitors involves a core heterocyclic structure with appended functionalities designed to interact with specific regions of the kinase domain.[5]

Anticancer and Antimicrobial Potential

Halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6] The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with biological targets. Furthermore, the benzofuran scaffold itself is found in compounds with antifungal and antibacterial properties.[1] Therefore, derivatives of this compound are promising candidates for the development of new anticancer and antimicrobial agents. Structure-activity relationship (SAR) studies on related benzofuran derivatives have shown that the nature and position of substituents on the benzofuran ring are critical for their biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, making it an ideal building block for creating compound libraries. The inherent biological activities associated with the brominated benzofuran scaffold, particularly in the areas of oncology and infectious diseases, underscore its importance for further investigation by researchers and scientists in the pharmaceutical industry.

References

-

Yamuna, A. J., Karunakar, P., Girija, C. R., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775. [Link]

-

Zawadzka, A., Nawrot, E., Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

-

IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 6(6). [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015. [Link]

-

El-Damasy, D. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1386. [Link]

- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.

-

PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US7345068B2 - Aromatic amino acid derivatives and medicinal compositions.

-

ResearchGate. (n.d.). Synthesis of New Ethyl 3Amino4-arylfuran-2-carboxylates. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4748. [Link]

- Google Patents. (n.d.). EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them.

-

ResearchGate. (n.d.). (PDF) Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic Acids | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

This guide provides an in-depth technical analysis of the spectral data for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The structural elucidation of this compound is paramount for ensuring the integrity of subsequent research and development in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation, grounded in established spectroscopic principles.

Introduction: The Importance of Structural Verification

This compound (CAS No. 887250-14-8) is a substituted benzofuran, a heterocyclic scaffold present in numerous natural products and pharmaceuticals.[1] The precise arrangement of its functional groups—an amino group, a bromine atom, and an ethyl ester—on the benzofuran core dictates its reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure through a combination of spectroscopic techniques is a critical first step in any research endeavor.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is indexed, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs, such as Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate.[2] This approach not only provides a robust hypothesis for the expected spectral features but also serves as a pedagogical tool for interpreting the spectra of similarly complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular connectivity can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (H5 or H7) |

| ~7.4 | d | 1H | Ar-H (H4 or H5) |

| ~7.2 | dd | 1H | Ar-H (H5 or H4) |

| ~5.0 | s (broad) | 2H | -NH₂ |

| 4.44 | q | 2H | -OCH₂CH₃ |

| 1.44 | t | 3H | -OCH₂CH₃ |

This predicted data is based on the reported spectrum of the 6-chloro analog.[2]

-

Aromatic Protons (7.2-7.6 ppm): The three protons on the benzene ring will appear in the aromatic region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The proton ortho to the bromine is expected to be the most downfield. Interpreting the splitting patterns (doublets and doublet of doublets) is crucial for assigning each proton to its specific position on the ring.[3]

-

Amino Protons (~5.0 ppm): The protons of the primary amine are expected to appear as a broad singlet.[4] The broadness is due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[5] A D₂O shake experiment would confirm this assignment, as the -NH₂ peak would disappear.

-

Ethyl Ester Protons (4.44 and 1.44 ppm): The ethyl group of the ester will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl pattern is a result of spin-spin coupling between the adjacent sets of protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (Ester) |

| ~154 | C-O (Benzofuran) |

| ~138 | C-NH₂ |

| ~135 | C-Br |

| ~126 | Ar-C |

| ~123 | Ar-C |

| ~120 | Ar-C |

| ~113 | Ar-C |

| ~103 | C-COOEt |

| ~61 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

This predicted data is based on the reported spectrum of the 6-chloro analog.[2]

-

Carbonyl Carbon (~161 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic and Benzofuran Carbons (103-154 ppm): The eight carbons of the benzofuran ring system will have distinct chemical shifts based on their electronic environment. The carbons directly attached to heteroatoms (O, N, Br) will have their resonances shifted accordingly. For instance, the carbon attached to the furan oxygen (C-O) is expected at a lower field.

-

Aliphatic Carbons (15 and 61 ppm): The two carbons of the ethyl ester group appear in the upfield region of the spectrum, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of proton signals.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Use a sufficient number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (aromatic ester) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-O stretch (ester and furan) |

| ~700 | Strong | C-Br stretch |

-

N-H Stretching (3450-3300 cm⁻¹): A primary amine will typically show two sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[6]

-

C=O Stretching (~1715 cm⁻¹): The strong absorption around 1715 cm⁻¹ is a hallmark of the ester carbonyl group. The conjugation with the benzofuran ring system lowers the frequency from that of a typical saturated ester (~1735 cm⁻¹).[7]

-

C-O Stretching (1300-1000 cm⁻¹): This region will contain strong, characteristic absorptions from the C-O single bonds of the ester and the furan ring.[8]

-

C-Br Stretching (~700 cm⁻¹): The presence of the carbon-bromine bond is indicated by a strong absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₀BrNO₃. The molecular weight is approximately 284.11 g/mol .

| m/z (mass-to-charge ratio) | Interpretation |

| 283/285 | [M]⁺˙ Molecular ion peak (isotopic pattern due to Br) |

| 238/240 | [M - OCH₂CH₃]⁺ Loss of the ethoxy radical |

| 210/212 | [M - COOCH₂CH₃]⁺ Loss of the entire ester group |

| 182/184 | [M - COOCH₂CH₃ - CO]⁺ Subsequent loss of carbon monoxide |

| 103 | [C₇H₅O]⁺ Benzofuran fragment |

-

Molecular Ion Peak (m/z 283/285): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern: The fragmentation of benzofuran derivatives is well-documented.[9] Common fragmentation pathways include the loss of the ester group and subsequent elimination of small molecules like carbon monoxide. The stability of the benzofuran ring system will likely lead to its persistence in many of the observed fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the analyte ions are desorbed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-MS data acquisition.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and offers fragmentation clues. By integrating the data from these distinct yet complementary methods, a high degree of confidence in the assigned structure can be achieved. This guide provides a robust framework for both the predictive analysis and the experimental verification of this important chemical entity, underscoring the principles of scientific integrity and thoroughness in chemical research.

References

-

J Mass Spectrom. 2017 Dec;52(12):809-816. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.

-

ChemicalBook. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate(887250-14-8) 1H NMR.

-

MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.

-

ResearchGate. (2016). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES.

-

The Royal Society of Chemistry. Supporting Information.

-

SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.

-

PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.

-

PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques.

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

-

ChemicalBook. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8.

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.

-

The Royal Society of Chemistry. Supporting Information.

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

-

ACS Publications. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives.

-

Taylor & Francis Online. Proton magnetic resonance spectra of some aromatic amines and derived amides.

-

PubChem. Ethyl 3-aminobenzofuran-2-carboxylate.

-

MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

-

YouTube. (2021). Interpreting Aromatic NMR Signals.

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines.

-

Vernier. IR Spectroscopy of Esters.

-

The Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information.

-

National Institute of Standards and Technology. Benzofuran - the NIST WebBook.

-

Chemistry LibreTexts. (2023). NMR - Interpretation.

Sources

- 1. ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate | 887250-14-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 3-amino-4-nitro-benzofuran-2-carboxylate | C11H10N2O5 | CID 177792847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromobenzofuran-2-carboxylate | C11H9BrO3 | CID 156633251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. easpublisher.com [easpublisher.com]

- 7. Cyclohexyl acetate(622-45-7) MS [m.chemicalbook.com]

- 8. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines reported information for analogous compounds with established principles of chemical science to offer a robust technical profile.

Introduction and Molecular Identity

This compound is a substituted benzofuran derivative. The benzofuran scaffold is a core structural motif in numerous biologically active compounds and functional materials. The presence of an amino group at the 3-position and a bromine atom at the 6-position, along with an ethyl ester at the 2-position, provides multiple points for further chemical modification, making it a versatile building block in synthetic chemistry.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |

| CAS Number | 887250-14-8 |

| Molecular Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight | 284.11 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N)OC2=C1C=C(Br)C=C2 |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Proposed synthesis scheme for this compound.

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 2-((4-bromo-2-cyanophenyl)oxy)acetate (Intermediate)

-

Reaction Setup: To a stirred solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone (10 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Reagent: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

-

Addition of Intermediate: Dissolve the intermediate from Part A (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The cyclization is often indicated by a change in color. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Proposed Characterization Methods

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, aromatic protons on the benzofuran ring system, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the furan ring, and the ethyl group carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the primary amine, C=O stretching of the ester, and C-O and C-Br bonds.

-

Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research. While direct experimental data is sparse, this guide provides a comprehensive overview of its identity, predicted properties, and a detailed, scientifically-grounded protocol for its synthesis and characterization. This information serves as a valuable resource for researchers and professionals working with this and related compounds.

References

- Please note that direct literature citations for the physical properties of this compound are not available. The references provided are for analogous compounds and general synthetic methodologies.

-

Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1901-1925. (Historical context for the Thorpe-Ziegler reaction).

-

Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. (Further development of the Thorpe-Ziegler cyclization).

Benzofuran Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Drug Development

An in-depth technical guide

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are found in numerous natural products and synthetically developed pharmacological agents, exhibiting a vast spectrum of biological activities.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted pharmacological applications, and future therapeutic potential of benzofuran derivatives. We delve into the causality behind various synthetic strategies, from classic metal-catalyzed reactions to innovative green chemistry approaches. The core of this guide is an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds, grounded in their mechanisms of action and structure-activity relationships (SAR). Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to offer both theoretical knowledge and practical insights for advancing drug discovery and development in this promising area.

Chapter 1: Synthetic Strategies for the Benzofuran Core

The ever-increasing use of benzofuran derivatives as pharmaceutical agents has driven chemists to devise novel and efficient methods to construct the core benzofuran nucleus.[3][4] The choice of a synthetic route is dictated by factors such as desired substitution patterns, yield, scalability, and environmental impact.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like benzofuran.

Palladium- and Copper-Catalyzed Synthesis

Palladium and copper catalysts are extensively used due to their efficiency in forming C-C and C-O bonds, which are crucial for the intramolecular cyclization that forms the furan ring. A prominent example is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization.[2][4] In this approach, a palladium complex, often with a copper co-catalyst, facilitates the coupling, leading to a 2-alkynylphenol intermediate that readily cyclizes to the benzofuran product.

-

Expertise & Experience: The choice between palladium and copper catalysis often involves a trade-off. Palladium catalysts, while highly efficient, can be expensive and require phosphine ligands. Copper catalysts are more economical and are often used in "greener" one-pot syntheses, such as the reaction between o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents.[4] The reaction mechanism for copper-catalyzed synthesis often proceeds via an iminium ion formation, followed by the attack of a copper acetylide intermediate and subsequent intramolecular cyclization.[4]

Diagram: General Workflow for Metal-Catalyzed Benzofuran Synthesis

Caption: Metal-Catalyzed Benzofuran Synthesis Workflow.

Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is a representative example based on Sonogashira coupling followed by cyclization.[2][4]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

-

Solvent and Reagents: Add anhydrous triethylamine (5 mL) as both the solvent and base. Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate (20 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-substituted benzofuran derivative.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Chapter 2: The Pharmacological Landscape of Benzofuran Derivatives

The benzofuran scaffold is a versatile template for designing bioactive molecules, with derivatives demonstrating a wide array of pharmacological activities.[5][6]

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often acting through multifactorial mechanisms.[7][8] Their efficacy is highly dependent on the type and position of substituents on the benzofuran core.[7]

-

Mechanism of Action - Kinase Inhibition: A key strategy in cancer therapy is the inhibition of protein kinases involved in tumor growth and angiogenesis. Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors, thereby impeding their growth.

-

Mechanism of Action - Epigenetic Modification: Lysine-specific demethylase 1 (LSD1) is an epigenetic target overexpressed in many cancers. Novel benzofuran derivatives have been designed that show excellent LSD1 inhibitory activity, leading to the suppression of tumor cell proliferation.[10]

-

Structure-Activity Relationship (SAR):

-

Halogenation: The addition of halogen atoms (Br, Cl, F) to the benzofuran ring often significantly increases anticancer activity, likely by forming "halogen bonds" that improve binding affinity to target proteins.[7]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, or piperazines can create hybrid molecules with synergistic cytotoxic effects against malignant tumors.[7][11]

-

Diagram: Simplified VEGFR-2 Inhibition Pathway

Caption: Inhibition of VEGFR-2 Signaling by Benzofurans.

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Halogenated Benzofuran | Cytotoxicity | HL60 (Leukemia) | 0.1 | [7] |

| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | HCC1806 (Breast) | 5.93 | [9] |

| Benzofuran-Chalcone Hybrid | VEGFR-2 Inhibition | HeLa (Cervical) | 5.61 | [9] |

| 3-Amidobenzofuran | Proliferation Inhibition | MDA-MB-231 (Breast) | 3.01 | [12] |

| Benzofuran Derivative | LSD1 Inhibition | H460 (Lung) | 2.06 | [10] |

Antimicrobial Activity

With rising antibiotic resistance, the need for new antimicrobial agents is urgent.[13] Benzofuran derivatives have shown significant promise, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[13][14][15]

-

Mechanism of Action: While diverse, one key mechanism involves the inhibition of essential bacterial enzymes. For instance, certain benzofuran–pyrazole hybrids are potent inhibitors of E. coli DNA gyrase B, an enzyme critical for DNA replication, thereby halting bacterial proliferation.[16]

-

Structure-Activity Relationship (SAR):

-

Substitutions at the C-6 and C-3 positions of the benzofuran ring can greatly impact antibacterial activity and strain specificity.[15]

-

Compounds bearing a hydroxyl group at the C-6 position have demonstrated excellent activity against a range of bacterial strains.[15]

-

Aza-benzofurans (where the furan oxygen is replaced by nitrogen) tend to exhibit better antibacterial activity, while oxa-benzofurans show stronger antifungal effects.[17]

-

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [17] |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [17] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [17] |

| Benzofuran Amide (Compound 6b) | S. aureus / E. coli | 6.25 | [14] |

| Benzofuran Ketoxime | Candida albicans | 0.625 - 2.5 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method used to determine the MIC of a compound against bacteria.[17]

-

Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in Mueller-Hinton (MH) broth at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MH broth to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Compound Preparation: Dissolve the test benzofuran derivative in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare a series of two-fold serial dilutions in MH broth in a 96-well microtiter plate. The final concentration range may span from 0.78 to 100 μg/mL.

-

Inoculation: Add 10 μL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with bacteria and a known antibiotic like ciprofloxacin), a negative control (broth with bacteria and DMSO, to ensure the solvent has no effect), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding an indicator dye like resazurin.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways.[16][18][19]

-

Mechanism of Action: A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[17][20] NO is a key pro-inflammatory mediator, and its suppression is a hallmark of anti-inflammatory activity. Furthermore, advanced studies show that some benzofuran hybrids can down-regulate the expression of pro-inflammatory factors like TNF-α, IL-6, and COX-2 by targeting the NF-κB and MAPK signaling pathways.[18]

Diagram: NF-κB Pathway Inhibition by Benzofurans

Caption: Benzofurans Inhibit the Pro-inflammatory NF-κB Pathway.

Antiviral Activity

Recent research has uncovered a novel antiviral mechanism for benzofuran derivatives, positioning them as promising candidates for broad-spectrum antiviral drug development.[21]

-